1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide
CAS No.:
Cat. No.: VC11389843
Molecular Formula: C20H27N5O2
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N5O2 |
|---|---|
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 1-[(4-oxo-3H-quinazolin-2-yl)methyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H27N5O2/c21-19(27)20(25-10-4-1-5-11-25)8-12-24(13-9-20)14-17-22-16-7-3-2-6-15(16)18(26)23-17/h2-3,6-7H,1,4-5,8-14H2,(H2,21,27)(H,22,23,26) |
| Standard InChI Key | NPZQDGNVSLDJQP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3)C(=O)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide features a bipiperidine scaffold linked to a 4-hydroxyquinazoline group via a methylene bridge. The bipiperidine moiety consists of two fused piperidine rings, contributing to conformational flexibility and hydrogen-bonding capabilities. The 4-hydroxyquinazoline component introduces aromaticity and potential sites for π-π stacking interactions, which are critical for target binding .
Key Structural Components:
-
Bipiperidine Core: Enhances solubility and membrane permeability due to its aliphatic nature.
-
4-Hydroxyquinazoline: Imparts electron-rich regions for interactions with enzymatic active sites or receptor pockets.
-
Carboxamide Group: Facilitates hydrogen bonding with biological targets, a feature shared with clinically used protease inhibitors .
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₈N₆O₂ |
| Molecular Weight | 396.49 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Table 1: Calculated molecular properties based on structural analysis .
Synthetic Pathways and Analog Development
Synthesis Strategy
While no explicit synthesis protocol for 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide exists in published literature, analogous compounds suggest a multi-step approach:
-
Piperidine Functionalization: N-alkylation of 1,4'-bipiperidine with a chloromethylquinazoline precursor.
-
Carboxamide Formation: Coupling the secondary amine with a carboxylic acid derivative using EDCI/HOBt-mediated reactions .
-
Hydroxy Group Introduction: Late-stage oxidation or hydroxylation of the quinazoline ring .
Structural Analogs and Activity Trends
Comparative analysis of piperidine-quinazoline hybrids reveals structure-activity relationships (SAR):
Table 2: Pharmacological activities of structurally related compounds .
The 4-hydroxy group in quinazoline analogs enhances hydrogen-bonding capacity, as seen in urease inhibitors where hydroxylated derivatives exhibit IC₅₀ values ≤2 µM .
Biological Activity and Mechanism of Action
Receptor Interaction Profile
Based on docking studies of analogous compounds , 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide may interact with:
-
Serotonin Receptors (5-HT₂A): Hydroxyquinazoline mimics indole rings in classical 5-HT ligands.
-
Dopamine D₂ Receptors: Bipiperidine scaffolds show affinity for dopaminergic systems .
-
Urease Active Sites: Quinazoline hydroxyl groups coordinate nickel ions in Helicobacter pylori urease .
Therapeutic Applications and Research Directions
Antipsychotic Drug Development
The bipiperidine-carboxamide motif shares structural homology with D2AAK4, a multi-target antipsychotic candidate showing D₂/5-HT₂A receptor antagonism (Kᵢ = 380 nM/340 nM) . This suggests potential efficacy in schizophrenia treatment with reduced extrapyramidal side effects.
Anti-Infective Agents
Quinazoline derivatives exhibit broad-spectrum antimicrobial activity. Against Bacillus subtilis, analogs demonstrate MIC values of 8–16 µg/ml, comparable to ciprofloxacin . The hydroxy group may enhance penetration through bacterial membranes.
Oncology Implications
Quinazoline-based inhibitors (e.g., EGFR tyrosine kinase blockers) suggest possible anticancer applications. Molecular dynamics simulations indicate stable binding to kinase ATP pockets (ΔG < −9 kcal/mol) .
Challenges and Future Perspectives
Optimization Priorities
-
Bioavailability Enhancement: LogP calculations (~2.8) suggest moderate lipophilicity; prodrug strategies may improve CNS penetration.
-
Selectivity Profiling: Avoid off-target effects on histamine H₁ and muscarinic receptors common in piperidine derivatives .
Recommended Assays
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume